molecular formula C20H14ClF2N3O3 B3080647 5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide CAS No. 1089278-52-3

5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide

Cat. No.: B3080647
CAS No.: 1089278-52-3
M. Wt: 417.8 g/mol
InChI Key: PKCKZFLVRVIHLT-UHFFFAOYSA-N
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Description

5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with chlorine, an acetyl group, and a benzamide moiety substituted with methoxy and difluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide typically involves multi-step organic reactions. The starting materials often include 2-chloropyrimidine, which undergoes acetylation to introduce the acetyl group. This intermediate is then reacted with 2,6-difluoroaniline to form the benzamide linkage. The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 5-(2-(2-hydroxypyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide.

    Reduction: Formation of 5-(2-(2-chloropyrimidin-4-yl)ethanol)-N-(2,6-difluorophenyl)-2-methoxybenzamide.

    Substitution: Formation of 5-(2-(2-aminopyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide.

Scientific Research Applications

5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-hydroxybenzamide
  • 5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-ethoxybenzamide

Uniqueness

5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-[2-(2-chloropyrimidin-4-yl)acetyl]-N-(2,6-difluorophenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N3O3/c1-29-17-6-5-11(16(27)10-12-7-8-24-20(21)25-12)9-13(17)19(28)26-18-14(22)3-2-4-15(18)23/h2-9H,10H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCKZFLVRVIHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=NC(=NC=C2)Cl)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137008
Record name 5-[2-(2-Chloro-4-pyrimidinyl)acetyl]-N-(2,6-difluorophenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089278-52-3
Record name 5-[2-(2-Chloro-4-pyrimidinyl)acetyl]-N-(2,6-difluorophenyl)-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089278-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(2-Chloro-4-pyrimidinyl)acetyl]-N-(2,6-difluorophenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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